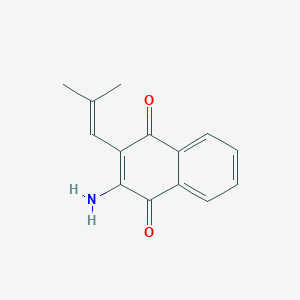
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of an amino group, a naphthalene ring, and a methylprop-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The methylprop-1-en-1-yl group is introduced via an alkylation reaction, often using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. Additionally, the compound may interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-methylprop-1-en-1-yl)sulfanylpropanoic acid
- 3-Amino-1-(2-methylprop-2-en-1-yl)thiourea
- 1-Chloro-N,N,2-trimethylpropenylamine
Uniqueness
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione is unique due to its naphthoquinone core structure combined with the amino and methylprop-1-en-1-yl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
870695-96-8 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-3-(2-methylprop-1-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13NO2/c1-8(2)7-11-12(15)14(17)10-6-4-3-5-9(10)13(11)16/h3-7H,15H2,1-2H3 |
InChI Key |
SOVGANLMVDXFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















